molecular formula C7H10BrClN2 B1289230 (5-Bromo-2-methylphenyl)hydrazine hydrochloride CAS No. 214915-80-7

(5-Bromo-2-methylphenyl)hydrazine hydrochloride

Cat. No. B1289230
CAS RN: 214915-80-7
M. Wt: 237.52 g/mol
InChI Key: PJCDKQYITVUEBO-UHFFFAOYSA-N
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Description

“(5-Bromo-2-methylphenyl)hydrazine hydrochloride” is a chemical compound with the CAS Number: 214915-80-7 . It has a molecular weight of 237.53 .


Molecular Structure Analysis

The InChI key for “(5-Bromo-2-methylphenyl)hydrazine hydrochloride” is PJCDKQYITVUEBO-UHFFFAOYSA-N . The exact molecular structure is not provided in the available resources.


Physical And Chemical Properties Analysis

“(5-Bromo-2-methylphenyl)hydrazine hydrochloride” is stored at room temperature . More specific physical and chemical properties are not provided in the available resources.

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

(5-Bromo-2-methylphenyl)hydrazine hydrochloride: is utilized in the synthesis of various pharmaceutical compounds. Its reactivity with different aldehydes and ketones to form hydrazones is particularly valuable. These hydrazones can exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties .

Biological Activity Studies

The compound’s derivatives, particularly those with a salicylamide structure, are known for their biological activity. Research into these derivatives can lead to the development of new drugs with fewer side effects and improved efficacy against resistant strains of bacteria and other pathogens .

Safety and Hazards

The compound has a GHS07 pictogram and the signal word is “Warning”. It has a hazard statement H302 . More detailed safety and hazard information should be available in the MSDS .

properties

IUPAC Name

(5-bromo-2-methylphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2.ClH/c1-5-2-3-6(8)4-7(5)10-9;/h2-4,10H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCDKQYITVUEBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00624260
Record name (5-Bromo-2-methylphenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromo-2-methylphenyl)hydrazine hydrochloride

CAS RN

214915-80-7
Record name (5-Bromo-2-methylphenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 5-bromo-2-methylaniline (4.80 g, 25.8 mmol) in concentrated HCl (16 mL) was added dropwise a solution of sodium nitrite (1.96 g, 28.4 mmol) in water (10 mL) over 30 minutes at 0° C. To the mixture was added dropwise a solution of SnCl2.2H2O (17.46 g, 77.4 mmol) in concentrated HCl (15 mL) over 50 minutes. After stirring for 1 hour at 0° C., the reaction mixture was basified with 50% NaOH (30 mL). The mixture was further diluted with water (20 mL) and treated with another 50% NaOH (10 mL) and then crushed ice (100 g). The reaction mixture was extracted with ether (3×100 mL) and the combined organic phases were washed with brine, dried over Na2SO4, and filtered. The filtrate was acidified by adding an anhydrous solution of HCl in ether (1 N in ether, 31 mL, 31 mmol). The precipitate was collected and dried under reduced pressure to give 4.57 g (75%) of title compound as a white amorphous solid. 1H NMR (DMSO): 300 MHz δ 10.31 (bs, 3H), 8.11 (bs, 1H), 7.12 (s, 1H), 7.06 (m, 2H), 2.14 (s, 3H).
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
31 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
4.8 g
Type
reactant
Reaction Step Three
Name
Quantity
16 mL
Type
solvent
Reaction Step Three
Quantity
1.96 g
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
17.46 g
Type
reactant
Reaction Step Five
Name
Quantity
15 mL
Type
solvent
Reaction Step Five
Name
Quantity
30 mL
Type
reactant
Reaction Step Six
Name
Quantity
10 mL
Type
reactant
Reaction Step Seven
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Eight
Yield
75%

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